1,9-DIBROMONONANE-D18
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Overview
Description
1,9-Dibromononane-d18 is the deuterium labeled 1,9-Dibromononane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of 1,9-Dibromononane-d18 is 304.16 . The molecular formula is C9D18Br2 . The SMILES representation is BrC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Physical And Chemical Properties Analysis
The density of 1,9-Dibromononane is 1.4±0.1 g/cm3 . The boiling point is 286.5±0.0 °C at 760 mmHg . The molar refractivity is 59.2±0.3 cm3 . The polarizability is 23.5±0.5 10-24 cm3 . The surface tension is 34.9±3.0 dyne/cm . The molar volume is 203.5±3.0 cm3 .Scientific Research Applications
Catalytic Additions
1,9-Dibromononane-D18 shows significant utility in catalytic addition processes. For instance, its addition to a sterol 1,6-dienone is notably enhanced by the presence of dimethylsulfide, which stabilizes the active organo-dicuprate species formed in the reaction. This process yields high amounts of alkylated bis-enone under controlled conditions, demonstrating the compound's importance in selective catalytic reactions (Powell et al., 2011).
Polyether Synthesis
1,9-Dibromononane-D18 is instrumental in the synthesis of liquid-crystalline polyethers, which have applications in materials science. It's used to create polymers exhibiting hexagonal columnar mesophases, with the phase behavior characterized by various techniques including differential scanning calorimetry and X-ray diffraction. These polymers display unique properties depending on their composition, highlighting the role of 1,9-Dibromononane-D18 in advanced material development (Percec et al., 1992).
Catalysis Enhancement
In the field of catalysis, 1,9-Dibromononane-D18 is used to enhance various reactions. For example, it's used in the creation of a heterogeneous copper(I) catalyst system for "click" 1,3 dipolar cycloaddition reactions, demonstrating its role in facilitating efficient chemical syntheses (Bonami et al., 2009).
Organic Synthesis
1,9-Dibromononane-D18 contributes to the field of organic synthesis as well. It participates in the O-alkylation process of diterpenoid steviol, leading to products with potential pharmacological significance. The reaction with 1,9-Dibromononane-D18 results in novel compounds, showcasing its utility in diverse organic synthesis applications (Khaibullin et al., 2009).
Liquid Crystal Research
1,9-Dibromononane-D18 is also used in studying liquid crystalline properties in polymers. It aids in the formation of thermotropic liquid crystalline copolyethers, which have unique mesomorphic properties and are useful for understanding the behavior of liquid crystals in polymeric materials (Shaffer et al., 1985).
Material Science Applications
In material science, 1,9-Dibromononane-D18 plays a role in developing polyethers that exhibit multiple transition behaviors, including highly ordered smectic phases. This research is pivotal in understanding the phase transitions and properties of advanced polymeric materials (Cheng et al., 1995).
Mechanism of Action
Target of Action
1,9-Dibromononane-d18 is a deuterium-labeled version of 1,9-Dibromononane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to potentially affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence the drug’s interaction with various biochemical pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of the drug in the body, including its distribution and metabolism .
Action Environment
It’s known that factors such as temperature and storage conditions can impact the stability and efficacy of many compounds .
Safety and Hazards
In case of skin contact with 1,9-Dibromononane, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure and lie down . If swallowed, do not induce vomiting . Never give anything by mouth to an unconscious person . Drink plenty of water . If possible, drink milk afterwards .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,9-DIBROMONONANE-D18 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["Deuterated n-nonanol", "Bromine"], "Reaction": [ {"Step 1": "Deuterated n-nonanol is reacted with phosphorus tribromide (PBr3) to form 1-bromononane-D18."}, {"Step 2": "1-bromononane-D18 is then reacted with bromine in the presence of a catalyst such as iron (Fe) or aluminum (Al) to form 1,9-dibromononane-D18."} ] } | |
CAS RN |
150017-89-3 |
Product Name |
1,9-DIBROMONONANE-D18 |
Molecular Formula |
C9H18Br2 |
Molecular Weight |
304.161 |
IUPAC Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES |
C(CCCCBr)CCCCBr |
synonyms |
1,9-DIBROMONONANE-D18 |
Origin of Product |
United States |
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